molecular formula C6H4Br2N4 B13614343 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13614343
M. Wt: 291.93 g/mol
InChI Key: AMRRYOOFYZFTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine is a high-value, multi-functionalized heterocyclic building block exclusively for research applications. This compound features a 1,2,4-triazolo[1,5-a]pyridine core, a scaffold recognized in medicinal chemistry for its versatility . The presence of two bromine atoms at the 6 and 8 positions makes this molecule an excellent intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse complexity and functionality . The 2-amino group provides an additional handle for chemical modification or for interacting with biological targets through hydrogen bonding. The 1,2,4-triazolo[1,5-a]pyridine heterocycle is isoelectronic with the purine ring, making it a useful bioisostere in the design of novel enzyme inhibitors, including for kinases like CDK-2 and PI3K . Furthermore, this class of compounds has demonstrated potential in various therapeutic areas, including cancer chemotherapy and the treatment of infectious and cardiovascular diseases . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets prior to use.

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4Br2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

AMRRYOOFYZFTIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-6,8-dibromo-triazolo[1,5-a]pyridine generally involves the following key steps:

  • Construction of the pyridine ring substituted with bromine atoms at specific positions.
  • Introduction of the amino group at position 2.
  • Formation of the fused 1,2,4-triazole ring onto the pyridine scaffold.
  • Selective bromination at positions 6 and 8 on the triazolopyridine core.

These steps are often achieved through multi-component reactions, directed halogenation, and cyclization reactions involving aminoazole precursors.

Key Synthetic Routes

Starting from 2-Amino-3,5-dibromo-4-methylpyridine

A patented process (WO2024015825A1) describes a method starting from 2-amino-3,5-dibromo-4-methylpyridine , which undergoes a sequence of transformations to yield brominated triazolopyridine derivatives structurally related to the target compound. The process includes:

  • Formation of a directing group on the amino functionality by reaction with 1,1-dimethoxy-N,N-dimethylmethanamine to give an imidamide intermediate.
  • Negishi coupling reaction to replace a bromine substituent with a methyl group using methyl zinc reagents and a nickel catalyst.
  • Hydrolysis to regenerate the amino group on the pyridine ring.
  • Subsequent cyclization to form the triazolopyridine ring system.

This method is notable for its high yield, scalability, and avoidance of palladium catalysts, which are commonly used but costly and less environmentally friendly.

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Amino group protection 1,1-Dimethoxy-N,N-dimethylmethanamine Ambient to mild heating Imidamide intermediate
2 Negishi coupling (C-C bond) Methyl zinc compound, Ni catalyst Controlled temperature, inert atmosphere Replacement of Br by Me
3 Hydrolysis Acidic aqueous medium Mild heating Regeneration of amino group
4 Cyclization to triazolopyridine Cyclization agents (not detailed) Heating Formation of triazolopyridine

This patented route focuses on the synthesis of 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine but provides a framework adaptable to dibromo derivatives by modification of substituents and bromination steps.

Multicomponent Cyclization Reactions Involving Aminoazoles

Research literature on aminoazole-based heterocycle synthesis highlights the use of multicomponent reactions involving aminoazoles such as 3-amino-1,2,4-triazole with aldehydes and ketones to form fused triazolopyridine derivatives. These reactions proceed via condensation, cyclization, and sometimes oxidative steps under heating conditions, often solvent-free or in polar solvents like DMF.

For example, Shaabani et al. reported a one-pot four-component reaction leading to triazolopyridine carboxamide derivatives, involving:

  • Reaction of primary amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one under solvent-free heating.
  • Subsequent condensation with 3-amino-1,2,4-triazole and aldehydes in aqueous acidic medium.
  • Heating to promote cyclization and ring fusion.

Although this method was applied to carboxamide derivatives, the underlying chemistry is relevant for preparing 2-amino-substituted triazolopyridines with halogen substituents introduced either pre- or post-cyclization via electrophilic bromination.

Transition Metal-Catalyzed C-H Functionalization and Halogenation

Recent advances in transition-metal catalysis have enabled selective C-H functionalization of pyridine rings and fused heterocycles. Copper- and palladium-catalyzed reactions have been employed to introduce halogen atoms and amino groups under mild conditions.

  • Copper-catalyzed oxidative diamination of haloalkynes can form halogenated imidazopyridines under mild conditions.
  • Pd(OAc)2 catalysis enables regiospecific vinylation and subsequent transformations on pyridine derivatives.
  • Copper-catalyzed C-H functionalization using vinyl azide derivatives introduces nitrogen functionalities with nitrogen gas as a benign byproduct.

These methods offer potential routes for late-stage bromination and amino group installation on triazolopyridine cores, improving yields and selectivity with environmentally benign oxidants.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reactions Catalysts/Reagents Conditions Yield Range (%) Notes
Patented Negishi Coupling Route 2-Amino-3,5-dibromo-4-methylpyridine Amino protection, Negishi coupling, hydrolysis, cyclization Ni catalyst, methyl zinc compound Mild heating, inert atmosphere High (not specified) Scalable, palladium-free, high yield
Multicomponent Aminoazole Route Primary amines, 3-amino-1,2,4-triazole Condensation, cyclization Acid catalyst (p-TSA), heating Solvent-free or aqueous acidic Moderate to high (50-78%) Versatile, one-pot, applicable to various derivatives
Transition Metal-Catalyzed C-H Functionalization Pyridine derivatives, haloalkynes Oxidative diamination, C-H functionalization Cu(OTf)2, Pd(OAc)2, CuI Mild to moderate heating, air as oxidant >70% for related compounds Environmentally benign, selective halogenation

Research Findings and Notes

  • The Negishi coupling-based patented method provides a robust and scalable synthetic route for brominated triazolopyridines with amino groups, avoiding palladium catalysts and minimizing side products.
  • Multicomponent reactions involving aminoazoles enable diversity-oriented synthesis of triazolopyridine derivatives, with good yields and operational simplicity. They allow incorporation of various substituents, including halogens, by choosing appropriate starting materials and reaction conditions.
  • Transition metal-catalyzed C-H functionalization offers advanced methodologies for late-stage functionalization, improving selectivity and environmental compatibility. Copper and palladium catalysts are effective under mild conditions, often using air as the oxidant.
  • The combination of these methods can be tailored to optimize the synthesis of 2-Amino-6,8-dibromo-triazolo[1,5-a]pyridine, balancing yield, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of triazolopyridine derivatives are highly dependent on substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Key Properties
2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine 2-NH₂, 6-Br, 8-Br C₆H₃N₃Br₂ High lipophilicity, hydrogen bonding
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine 2-Br, 8-Br C₆H₃N₃Br₂ Increased halogen density, reduced polarity
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH₂, pyrimidine core, 6-carboxamide C₇H₇N₇O Enhanced water solubility, antiproliferative activity
5-Aryl-[1,2,4]triazolo[1,5-a]pyridines 5-Aryl Variable Kinase inhibition, antibacterial
5,7-Dimethyl-N-(substituted phenyl)-triazolopyrimidine sulfonamide Sulfonamide, methyl groups Variable Herbicidal (ALS enzyme inhibition)

Key Observations :

  • Halogenation : Bromine atoms increase molecular weight and lipophilicity, which may enhance bioavailability but also toxicity .
  • Amino vs. Bromine: The amino group in the target compound enables hydrogen bonding, contrasting with the electron-withdrawing bromine in 2,8-dibromo derivatives .
  • Core Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) cores influence electronic distribution and binding specificity .

Key Findings :

  • The target compound’s bromine substitution may enhance DNA intercalation or enzyme inhibition, similar to other halogenated heterocycles .
  • Carboxamide derivatives (e.g., 2-amino-triazolopyrimidine-6-carboxamide) exhibit potent antiproliferative activity due to improved solubility and target affinity .

Biological Activity

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyridine core with bromine substituents at the 6 and 8 positions. Its molecular formula is C5H3Br2N4C_5H_3Br_2N_4 with a molecular weight of approximately 276.92 g/mol. The compound's structure contributes to its biological activity, particularly in interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[1,5-a]pyridine exhibit significant anticancer activities. For instance, a study demonstrated that compounds similar to this compound inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, these compounds showed efficacy against prostate cancer cells by inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .

Inhibition of RORγt

Another promising aspect of this compound is its role as an inhibitor of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). RORγt plays a critical role in the pathogenesis of autoimmune diseases such as psoriasis. Research indicates that triazolo-pyridine derivatives can effectively inhibit RORγt activity and reduce the production of pro-inflammatory cytokines like IL-17A .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds related to this structure have been shown to act as inhibitors of topoisomerase IIα and IIβ enzymes. This inhibition leads to DNA damage and subsequent cancer cell death .
  • Cytokine Modulation : By inhibiting RORγt, these compounds can modulate the immune response by reducing cytokine levels associated with inflammation and autoimmune conditions .

Case Studies

Several case studies highlight the effectiveness of triazolo-pyridine derivatives:

  • Prostate Cancer Treatment : A study explored the effects of triazolo-pyridine derivatives on androgen receptor-positive prostate cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through topoisomerase inhibition .
  • Psoriasis Model : In an animal model induced with IL-18/23 cytokines to simulate psoriasis, treatment with a derivative of this compound resulted in decreased inflammatory markers and improved skin lesions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTopoisomerase II inhibition
Anti-inflammatoryRORγt inhibition
Cytotoxicity in cancer cellsInduction of apoptosis

Q & A

Q. What are the established synthetic pathways for 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:

  • Bromination : Introducing bromine atoms at positions 6 and 8 using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in inert atmospheres (e.g., nitrogen) to avoid side reactions .
  • Amination : Functionalizing the triazole ring via nucleophilic substitution or condensation reactions with ammonia or ammonium salts. Reaction conditions (e.g., solvent polarity, pH) critically influence yield and purity .
  • Purification : Isolation via column chromatography or recrystallization, with yields ranging from 40–70% depending on substituent reactivity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm bromine substitution patterns and amino group integration .
  • X-ray Crystallography : Resolves the fused triazole-pyridine system and confirms the planar geometry critical for π-π stacking in biological interactions .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+^+ peaks at m/z 277–279 for dibromo isotopes) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans via triazole-mediated enzyme disruption .
  • Antioxidant Potential : Demonstrated in vitro by TBARS assay, with IC50_{50} values comparable to Trolox in lipid peroxidation models .

Advanced Research Questions

Q. How does the substitution pattern (bromine/amino groups) influence bioactivity?

  • Bromine : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .
  • Amino Group : Facilitates hydrogen bonding with biological targets (e.g., DNA gyrase), as shown in molecular docking studies .
  • SAR Studies : Derivatives with 6,8-dibromo substitution exhibit 2–3× higher antimicrobial activity compared to mono-bromo analogs due to synergistic halogen bonding .

Q. How can synthetic routes be optimized for scalability and yield?

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with 85% yield via enhanced cyclization efficiency (e.g., using DMF as a polar aprotic solvent) .
  • Copper Catalysis : Aerobic oxidative cyclization of guanidylpyridines achieves 90% yield under mild conditions (room temperature, ethanol solvent) .
  • Solvent-Free Methods : Minimize purification steps and improve atom economy (e.g., ball-milling techniques for solid-state reactions) .

Q. What mechanisms explain its antioxidant activity?

  • Radical Scavenging : Quenches ROS (e.g., •OH, O2_2^−) via electron donation from the amino group, validated by ESR spectroscopy .
  • Metal Chelation : Binds Fe2+^{2+}/Cu+^{+} ions to inhibit Fenton reactions, as shown in ferrozine assays .

Q. How do data contradictions arise in biological studies, and how are they resolved?

  • Variable Substituent Effects : Conflicting MIC values (e.g., Gram-negative vs. Gram-positive bacteria) may stem from differences in bacterial membrane permeability. Cross-validation using isogenic mutant strains clarifies target specificity .
  • Solvent Artifacts : DMSO (used in solubility) can itself exhibit antioxidant activity. Control experiments with solvent-only groups are critical .

Q. What advanced analytical methods validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D = 120 nM for human topoisomerase II) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .

Q. How can computational modeling guide derivative design?

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., bromine addition at C6/C8 vs. C5) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability with kinase targets (e.g., EGFR-TK) over 100 ns trajectories .

Q. What environmental considerations apply to its synthesis?

  • Green Chemistry Metrics : Solvent selection (e.g., ethanol vs. DCM) impacts E-factor (waste-to-product ratio). Microwave methods reduce energy use by 60% compared to reflux .
  • Waste Management : Brominated byproducts require neutralization (e.g., Na2 _2S2 _2O3_3) before disposal to avoid halogen pollution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.